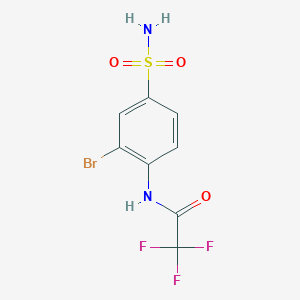
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a sulfonamide group, and a trifluoroacetamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Sulfonamide Formation: The addition of a sulfonamide group to the phenyl ring.
Trifluoroacetamide Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or the reduction of the sulfonamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: De-brominated or reduced sulfonamide products.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new materials and catalysts.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The trifluoroacetamide moiety can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- N-(2-fluoro-4-sulfamoyl-phenyl)-2-(2-thienyl)acetamide
- N-(2-bromo-4-sulfamoyl-phenyl)-2-phenyl-acetamide
Comparison:
- N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties.
- The bromine atom in this compound may confer different reactivity compared to the fluorine or phenyl groups in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H6BrF3N2O3S |
|---|---|
Poids moléculaire |
347.11 g/mol |
Nom IUPAC |
N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H6BrF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17) |
Clé InChI |
ITZHMIAPQMYPDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)Br)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














